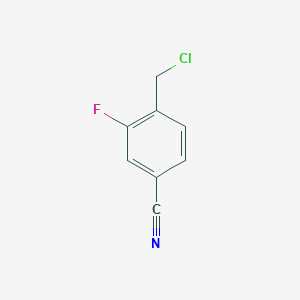

4-(Chloromethyl)-3-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIJFADGURZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431444 | |

| Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345903-03-9 | |

| Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 4-(Chloromethyl)-3-fluorobenzonitrile

[1][2]

Executive Summary

This compound (CMFB) is a high-value benzyl halide intermediate critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation oncology pharmacophores.[1] Its molecular weight of 169.58 g/mol and unique substitution pattern—combining a reactive electrophilic "warhead" (benzylic chloride) with a metabolic modulator (fluorine) and a versatile synthetic handle (nitrile)—make it a staple in the derivatization of heterocyclic cores.[1][2]

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of CMFB in drug development, moving beyond basic data to explore the causality behind its chemical behavior.

Part 1: Physicochemical Specifications[3][4]

The precise molecular weight and physical constants are foundational for stoichiometric calculations in process chemistry.[1][2] The fluorine atom at the meta position (relative to the nitrile) exerts a significant inductive effect, altering the reactivity of the benzylic position compared to non-fluorinated analogs.

| Property | Specification | Technical Insight |

| Molecular Weight | 169.58 g/mol | Calculated based on standard atomic weights ( |

| CAS Registry | 345903-03-9 | Primary identifier for the chloromethyl variant.[1][3][2] |

| Molecular Formula | ||

| Appearance | White to Off-white Solid | Low-melting solid; tends to sublime under high vacuum.[1] |

| Melting Point | 45–50 °C (Typical) | Note: Impurities (e.g., des-chloro or dichloro species) significantly depress MP.[1][2] |

| Reactivity | Electrophilic Alkylator | The C-Cl bond is activated by the aromatic ring, making it highly susceptible to |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically unstable in aqueous basic media.[1][2] |

Part 2: Synthetic Methodologies

For research and scale-up, two primary routes are employed.[1][2] The choice depends on the required purity profile and available equipment.[1][2]

Method A: Radical Chlorination (Industrial Route)

This method utilizes 3-fluoro-4-methylbenzonitrile as the starting material.[1][2] It is atom-economical but requires rigorous control to prevent over-chlorination (dichloromethyl impurity).[1][2]

-

Reagents: N-Chlorosuccinimide (NCS) or

, Radical Initiator (AIBN or BPO).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvent: Chlorobenzene or Trifluoromethylbenzene (avoid

due to regulatory restrictions).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Mechanism: Free-radical chain substitution at the benzylic position.[1][2]

Method B: Deoxychlorination (High-Purity Route)

Preferred for late-stage GMP synthesis, this route proceeds via the alcohol intermediate (4-(hydroxymethyl)-3-fluorobenzonitrile), avoiding radical side products.

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Mechanism:

(orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the critical decision points for process chemists.

Figure 1: Comparative synthetic pathways.[1][2] Route A is preferred for commodity scale; Route B is preferred for GMP/GLP standards to minimize purification burden.[2]

Part 3: Applications in Medicinal Chemistry (PARP Inhibitors)[5][6][7]

CMFB is a structural linchpin in the synthesis of PARP inhibitors (e.g., analogs of Olaparib, Rucaparib). The molecule serves two functions:[4][5]

-

The Anchor: The nitrile group (-CN) is often hydrolyzed to an amide or acid, or reduced to a benzyl amine, facilitating hydrogen bonding within the PARP active site.[1][2]

-

The Linker: The chloromethyl group allows for the attachment of solubilizing tails (e.g., piperazine moieties) via nucleophilic substitution.[1][2]

Experimental Protocol: Piperazine Coupling (General Procedure)

This protocol demonstrates the utility of CMFB in attaching a pharmacophore tail.

-

Preparation: Dissolve N-Boc-piperazine (1.1 eq) and

(2.0 eq) in Acetonitrile ( -

Addition: Cool the mixture to 0°C. Add This compound (1.0 eq) dropwise as a solution in

. -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of starting material at

corresponding to MW 169.58).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Outcome: Yields the mono-alkylated piperazine adduct, ready for nitrile hydrolysis.

Structural Activity Relationship (SAR) Logic

The fluorine atom at position 3 is not arbitrary.[1][2] It provides metabolic stability by blocking P450 oxidation at the ring and modulates the pKa of the benzylic position.[1][2]

Figure 2: Strategic insertion of CMFB into the retrosynthetic analysis of PARP inhibitors.

Part 4: Handling and Safety (Self-Validating Systems)

Benzylic chlorides are potent alkylating agents and lachrymators.[1][2] Safety protocols must be engineered to detect failure.[1][2]

-

Lachrymator Warning: Always handle in a functioning fume hood.

-

Neutralization Protocol: All glassware and waste streams containing CMFB should be treated with a dilute ammonia or hydroxide solution to quench the reactive chloride before disposal.[1][2]

-

Storage: Store under inert gas (

or Ar) at 2–8°C. The compound degrades to HCl and the corresponding alcohol upon exposure to atmospheric moisture.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile (Analogous Structure Data). Retrieved from [Link]

-

Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry. (Contextual synthesis of PARP inhibitors utilizing fluorobenzyl intermediates).

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 345903-03-9|this compound|BLD Pharm [bldpharm.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

The Electronic Architecture: The "Fluorine Paradox"

Engineering Reactivity: The Electrophilic Landscape of Fluorinated Aromatics in Medicinal Chemistry

To engineer reactivity in fluorinated systems, one must first master the electronic tug-of-war inherent to the fluorine atom. In aromatic systems, fluorine exhibits a dual nature that confuses simplistic models but offers precise control to the synthetic chemist.

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (

). Through the -

Resonance Donation (+R): Conversely, fluorine has three lone pairs in

orbitals. These can donate electron density back into the

Key Insight for Design: In perfluoroarenes (like hexafluorobenzene or pentafluoropyridine), the cumulative -I effects of multiple fluorines act cooperatively to depress the LUMO energy, turning the ring into a potent electrophile. This is the foundational principle behind their utility in

Table 1: Hammett Substituent Constants ( ) for Fluorine

Note how position dictates electronic influence.

| Position | Electronic Effect | Consequence | |

| Meta ( | +0.34 | Strong Inductive Withdrawal | Activates ring for nucleophilic attack. |

| Para ( | +0.06 | Weak Withdrawal / Neutral | Resonance (+R) opposes Induction (-I). |

The Engine of Reactivity: Nucleophilic Aromatic Substitution ( )[2]

The primary reaction pathway for these compounds is

The Mechanism

The reaction does not proceed via a concerted

Why Fluorine is the Ideal Leaving Group in

-

Reason: The rate-determining step (RDS) is the formation of the Meisenheimer complex, not the breaking of the bond.[2] Fluorine’s high electronegativity stabilizes the anionic transition state more effectively than Cl, Br, or I.

Regioselectivity Rules

Predicting the site of attack is critical for library synthesis.

-

Pentafluoropyridine: Attack occurs exclusively at the 4-position (para to nitrogen). The ring nitrogen is the strongest electron-withdrawing element; the position para to it is most electron-deficient.

-

Polyfluorobenzenes: The nucleophile attacks the position para to the most electron-withdrawing substituent (e.g.,

,

Protocol: Perfluoroaryl-Cysteine Stapling

A field-proven application for peptide macrocyclization.

This protocol utilizes the extreme electrophilicity of hexafluorobenzene (or decafluorobiphenyl) to "staple" two cysteine residues in a peptide, locking it into a bioactive conformation. This reaction is highly chemoselective for thiols over amines due to the "hard/soft" acid-base matching.

Reagents:

-

Peptide containing two Cysteine residues (unprotected).[3]

-

Linker: Decafluorobiphenyl (DFBP) or Hexafluorobenzene.

-

Solvent: DMF (Dimethylformamide).

-

Base: TRIS (Tris(hydroxymethyl)aminomethane).[3]

Step-by-Step Methodology:

-

Peptide Dissolution: Dissolve the crude peptide in DMF to a concentration of 1–4 mM.

-

Why: DMF is a dipolar aprotic solvent that solvates the cations, leaving the thiolate anion "naked" and highly reactive.

-

-

Linker Addition: Add the perfluoroaryl linker (50 mM stock in DMF) to the peptide solution. Use a slight excess (1.1 – 1.5 equivalents).

-

Base Activation: Add TRIS base (dissolved in DMF) to a final concentration of 50 mM.

-

Why: TRIS is non-nucleophilic enough not to compete with cysteine but strong enough to deprotonate the thiol (

).

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor via LC-MS. You will observe the mass of the peptide + linker – 2 HF (approx. mass shift of +300-400 Da depending on linker).

-

-

Quenching & Purification: Quench with 0.1% TFA/Water. The product is purified via standard reverse-phase HPLC.

Strategic Applications in Drug Discovery[7][8]

Fluorine is not just a "hydrogen replacement"; it is a functional tool.[4]

Metabolic Blocking

Metabolic clearance often occurs via oxidation of aromatic rings by Cytochrome P450 enzymes (CYP450). These enzymes prefer electron-rich aromatic rings.

-

Strategy: Fluorinating the aromatic ring (specifically the para position) deactivates the ring toward oxidation.[4]

-

Example: Ezetimibe (Cholesterol absorption inhibitor) features two p-fluorophenyl rings that dramatically increase metabolic stability compared to non-fluorinated analogs.

Lipophilicity Modulation ( )

Fluorination generally increases lipophilicity, aiding membrane permeability. However, perfluoro-groups can sometimes lead to "lipophobicity" (fluorine phase separation).

-

Rule of Thumb: Monofluorination or Trifluoromethylation (

) increases

Troubleshooting & Optimization

When

| Variable | Recommendation | Rationale |

| Solvent | DMF, DMSO, NMP | Dipolar aprotic solvents stabilize the transition state and increase nucleophile reactivity. |

| Base | Cesium ("Cesium Effect") improves solubility and reactivity of carboxylate/phenolate nucleophiles. | |

| Water | Strictly Anhydrous | Hydroxide ( |

| Stoichiometry | Excess Electrophile | If the perfluoroarene is cheap (e.g., hexafluorobenzene), use excess to prevent double-substitution (oligomerization). |

References

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[5][6] Tetrahedron, 59(4), 437-454. Link

-

Spokoyny, A. M., et al. (2013). A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 135(16), 5946–5949. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Chambers, R. D., et al. (1996). Nucleophilic aromatic substitution in perfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Impact Agrochemical Synthesis Utilizing 4-(Chloromethyl)-3-fluorobenzonitrile

[1]

Executive Summary

In the rational design of modern agrochemicals, the 3-fluoro-4-cyanobenzyl moiety has emerged as a critical pharmacophore.[1] This structural motif, accessible via 4-(Chloromethyl)-3-fluorobenzonitrile (CAS 345903-03-9) , offers a dual advantage: the fluorine atom at the 3-position provides metabolic stability by blocking oxidative degradation, while the nitrile group serves as a versatile dipole for receptor binding or a precursor for further functionalization (e.g., to amides or tetrazoles).[1]

This guide details the application of this compound as a primary building block in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors and novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] We provide validated protocols for N-alkylation and nitrile derivatization, supported by mechanistic insights and safety standards.

Chemical Profile & Reactivity[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 345903-03-9 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Appearance | White to light yellow solid (low melting point) |

| Key Reactivity | 1.[1][2][3][4] Benzylic Chloride: Highly reactive electrophile for SN2 substitutions.2.[1] Nitrile: Precursor for hydrolysis (COOH/CONH₂) or cycloaddition.3.[1] Fluorine: Ortho-blocker for metabolic stability.[1] |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[1] |

Mechanistic Rationale: The "Fluorine Effect"

The strategic placement of fluorine at the 3-position (ortho to the chloromethyl group) is not arbitrary.[1] In agrochemical optimization, this substitution:

-

Increases Lipophilicity (logP): Enhances cuticle penetration in weed species.[1]

-

Blocks Metabolism: Prevents cytochrome P450-mediated benzylic hydroxylation, a common resistance mechanism in plants.[1]

-

Electronic Modulation: The electron-withdrawing nature of F and CN activates the benzylic position for nucleophilic attack while stabilizing the resulting benzyl-heterocycle bond.[1]

Application Workflow: Modular Scaffold Synthesis

The following diagram illustrates the versatility of this compound in generating diverse agrochemical classes.

Figure 1: Modular synthesis workflow showing the divergence from the core building block into herbicidal and fungicidal classes.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(3-fluoro-4-cyanobenzyl) Uracil Derivatives

Context: This protocol mimics the synthesis of PPO-inhibiting herbicides (e.g., analogs of Saflufenacil or Butafenacil), where the benzyl group is attached to a uracil or pyrimidinedione core.[1]

Reagents:

-

Substituted Uracil/Heterocycle (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)[1]

-

Solvent: DMF or Acetonitrile (anhydrous)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein substitution in situ.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the substituted uracil (10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

-

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the nucleophilic nitrogen anion.

-

Addition: Add this compound (10 mmol) and KI (1 mmol). Note: If the chloride is a solid, dissolve in minimal DMF before addition.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5] Reaction is typically complete within 3–5 hours.[1]

-

Checkpoint: The spot for the benzylic chloride (R_f ~0.[1]6) should disappear, replaced by a lower R_f product.

-

-

Work-up:

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the benzylic methylene singlet (

) shift from ~4.6 ppm (chloride) to ~4.9–5.1 ppm (N-benzyl product).[1] -

Yield: Expected range 85–95%.

Protocol B: Controlled Hydrolysis of the Nitrile Group

Context: Converting the nitrile to a carboxylic acid or amide is essential for synthesizing auxin-mimic herbicides or increasing water solubility for formulation studies.[1]

Reagents:

-

Substrate (from Protocol A or pure starting material)[1]

-

30% Hydrogen Peroxide (H₂O₂)[1]

-

Sodium Hydroxide (NaOH) (1M solution)[1]

-

Solvent: Methanol/DMSO[1]

Methodology (Radziszewski Hydrolysis to Amide):

-

Dissolve the nitrile substrate (5 mmol) in DMSO (10 mL).[1]

-

Cool to 0°C in an ice bath.

-

Add K₂CO₃ (1.0 eq) followed by dropwise addition of 30% H₂O₂ (2 mL).

-

Allow to warm to room temperature and stir for 1 hour.

-

Quench: Carefully add saturated sodium sulfite solution to quench excess peroxide.[1]

-

Isolation: Extract with Ethyl Acetate. The product will be the primary amide (-CONH₂).[1]

Safety & Handling (HSE Guidelines)

Hazard Identification:

-

Lachrymator: Benzylic chlorides are potent tear agents.[1] Handle only in a functioning fume hood.

-

Skin Corrosive: Causes severe skin burns and eye damage (H314).[1][4]

-

Acute Toxicity: Harmful if swallowed or inhaled (H302 + H332).[1][6]

Personal Protective Equipment (PPE):

-

Respiratory: NIOSH-approved respirator with organic vapor cartridges if fume hood airflow is insufficient.[1]

-

Gloves: Double-gloving with Nitrile (outer) and Laminate film (inner) is recommended due to the high permeability of benzylic halides.[1]

-

Eyes: Chemical splash goggles + Face shield.[1]

Spill Response: Neutralize spills with a dilute solution of alcoholic potassium hydroxide or ammonia to decompose the alkylating agent before cleanup.[1]

References

-

PubChem. (2023).[1] Compound Summary: this compound (CAS 345903-03-9).[1][2][3][4][7] National Center for Biotechnology Information.[1] [Link][1]

-

Google Patents. (1995).[1] Process for preparing fluorobenzonitriles (US5466859A).[1]

-

National Institutes of Health (NIH). (2023).[1] Synthesis and Herbicidal Activity of Novel Pyrido[2,3-d]pyrimidine Compounds. (Demonstrates PPO inhibitor synthesis logic). [Link]

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 345903-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemical-label.com [chemical-label.com]

- 4. chemical-label.com [chemical-label.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. biosynth.com [biosynth.com]

Precision Alkylation Protocols: Synthesizing N-Benzylic Amides using 4-(Chloromethyl)-3-fluorobenzonitrile

[1][2]

Strategic Analysis & Reactivity Profile

The Reagent

4-(Chloromethyl)-3-fluorobenzonitrile (CAS: 345903-03-9) is a high-value electrophilic building block, primarily utilized in the synthesis of Androgen Receptor (AR) antagonists and other bio-active pharmacophores.[1][2] Its structural utility lies in the 3-fluoro-4-cyanobenzyl motif, which serves as a bioisostere for various aromatic linkers, improving metabolic stability and binding affinity in drug targets.[1][2]

Chemoselectivity Hierarchy

To successfully synthesize amides incorporating this scaffold, one must navigate its three distinct reactive centers.[1][2] The protocol design is based on the following reactivity hierarchy:

-

Benzylic Chloride (

Center): -

Nitrile Group (Hydrolysis/Addition): Stable under standard alkylation conditions but susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions or reduction (to amine).[1][2]

-

Aryl Fluoride (

Center): Although activated by the nitrile (meta) and the chloromethyl group (ortho), displacement of the fluorine requires harsh conditions (high heat, strong nucleophiles) and is generally kinetically slower than benzylic displacement.

Application Note: This guide focuses on Route A (Modular Synthesis via Aminolysis) and Route B (Direct N-Alkylation), which utilize the benzylic chloride to install the amide functionality.[1][2]

Experimental Workflow Visualization

The following flowchart outlines the decision logic for selecting the appropriate protocol based on the target amide structure (Acyclic vs. Cyclic/Hindered).

Figure 1: Decision matrix for synthesizing amides from this compound. Route A is preferred for library generation; Route B is preferred for convergent synthesis of complex cores.

Protocol A: Modular Synthesis (The "Amine Pathway")

Objective: Synthesis of acyclic amides via a secondary benzylamine intermediate. Best For: Creating libraries of amides with diverse acyl groups; avoiding O-alkylation side products.[1][2]

Phase 1: Synthesis of the Secondary Benzylamine

Mechanism:

-

Reagent Setup:

-

Dissolve Primary Amine (1.5 - 2.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).[1][2]

-

Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.[1][2]

-

Optimization: If the amine is valuable/scarce, use 1.0 equiv amine and 3.0 equiv DIPEA, but add NaI (0.1 equiv) (Finkelstein catalyst) to accelerate the reaction and prevent over-alkylation.

-

-

Addition:

-

Dissolve This compound (1.0 equiv) in a minimal volume of solvent.

-

Add dropwise to the amine solution at 0°C to minimize dialkylation (formation of tertiary amines).[2]

-

-

Reaction:

-

Workup (Critical for Purity):

-

Concentrate solvent.[1][2] Partition between EtOAc and saturated NaHCO₃.[1][2][3]

-

Self-Validating Check: The product is a secondary amine.[1][2] It should be basic. If purification is needed, an Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back to EtOAc) yields high purity without chromatography.[1][2]

-

Phase 2: N-Acylation to Final Amide

Mechanism: Nucleophilic Acyl Substitution.[1][2]

-

Coupling:

-

Isolation:

Protocol B: Direct N-Alkylation (The "Convergent Pathway")[1][2]

Objective: Direct attachment of the benzyl group to an existing amide, lactam, or urea (e.g., Hydantoins in Enzalutamide synthesis).[1] Best For: Cyclic amides, ureas, and substrates where N-alkylation is thermodynamically favored over O-alkylation.[1][2]

Reagents & Conditions Table

| Parameter | Standard Condition | Mild Condition (Sensitive Substrates) |

| Base | Sodium Hydride (NaH, 60% disp.)[1][2] | Cesium Carbonate ( |

| Solvent | Anhydrous DMF or THF | Acetone or MeCN |

| Temperature | 0°C | Reflux (60–80°C) |

| Stoichiometry | 1.1 eq Base / 1.0 eq Amide | 2.0 eq Base / 1.0 eq Amide |

| Additives | None | TBAI (Tetrabutylammonium iodide) 5 mol% |

Step-by-Step Procedure

-

Deprotonation:

-

For NaH: Suspend NaH (1.2 equiv) in anhydrous DMF under Argon at 0°C. Add the Target Amide/Lactam (1.0 equiv) solution dropwise. Stir for 30 min until H₂ evolution ceases. The solution often turns clear or slightly yellow, indicating anion formation.[1][2]

-

For

: Suspend Amide and Base in MeCN.[1][2]

-

-

Alkylation:

-

Completion:

-

Stir at RT for 2–6 hours.

-

Self-Validating Check: Monitor by LC-MS. Look for the mass shift of +133 Da (Mass of the benzyl fragment minus Cl).[2]

-

-

Quench & Purification:

Technical Validation & Troubleshooting

Self-Validating Analytical Markers

To ensure scientific integrity, verify your product using these specific NMR signatures unique to the this compound scaffold:

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route B) | O-Alkylation competing with N-Alkylation | Switch solvent to THF (favors N-alkylation for some amides) or use a "softer" counter-ion (LiHMDS instead of NaH). |

| Dimerization | Amine reacting with two benzyl chlorides | Increase Amine equivalents (Phase 1) to >3.0 eq or use High Dilution conditions. |

| Incomplete Reaction | Chloride is a poor leaving group in this solvent | Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.[1][2] |

| Hydrolysis of Nitrile | pH too high/Temperature too high | Avoid aqueous strong bases (NaOH/KOH) at high temps.[1][2] Use |

References

-

Compound Properties: PubChem. 4-Chloro-3-fluorobenzonitrile.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Reaction Class (Amide Alkylation): Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

Medicinal Chemistry Application (Analogous Scaffolds): Tran, C., et al. (2009).[1][2] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1][2] Science, 324(5928), 787-790.[1][2] (Describes the synthesis of Enzalutamide analogs using similar benzonitrile electrophiles). Available at: [Link][1][2]

-

Finkelstein Catalysis Protocol: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Section 10-43: Halogen Exchange).[1][2]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)-3-fluorobenzonitrile

Executive Summary

This guide addresses the synthesis and optimization of 4-(Chloromethyl)-3-fluorobenzonitrile , a critical intermediate often used in the synthesis of PARP inhibitors and other kinase-targeting therapeutics. While multiple routes exist, this guide prioritizes the Deoxychlorination of 4-(Hydroxymethyl)-3-fluorobenzonitrile (Route A) due to its superior impurity profile compared to radical halogenation (Route B).

We provide optimized protocols, mechanistic insights, and a troubleshooting Q&A designed to resolve common yield and purity issues.

Module 1: The Preferred Protocol (Deoxychlorination)

Target Reaction: Conversion of 4-(hydroxymethyl)-3-fluorobenzonitrile to this compound using Thionyl Chloride (

The Mechanistic Logic

We recommend the Vilsmeier-Haack activated pathway using catalytic DMF.

-

Why DMF?

alone reacts slowly with benzylic alcohols, often requiring reflux which degrades the nitrile. DMF reacts with -

Why Toluene/DCM? Non-polar solvents precipitate the amine hydrochloride salts (if base is used) and allow easy separation of the product.

Optimized Reaction Conditions

| Parameter | Recommendation | Scientific Rationale |

| Reagent | Slight excess ensures full conversion; large excess complicates workup. | |

| Catalyst | DMF (0.05 – 0.1 eq) | Essential for kinetic acceleration via Vilsmeier intermediate. |

| Solvent | Dichloromethane (DCM) or Toluene | DCM allows low-temp control ( |

| Base | Pyridine or Triethylamine (1.0 eq) | Optional. Scavenges HCl to protect acid-sensitive substrates, but may not be necessary if the nitrile is stable to anhydrous HCl. |

| Temperature | Start cold to control exotherm; warm to RT to drive completion. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of DMF in activating the leaving group.

Figure 1: Catalytic cycle of DMF-mediated chlorination. Note the regeneration of DMF, allowing substoichiometric usage.

Module 2: Troubleshooting & FAQs

Direct answers to issues reported by process chemists.

Q1: I am observing a high level of "dimer" impurity (RRT ~1.2). What is it and how do I stop it?

Diagnosis: This is likely the dibenzyl ether formed by the reaction of the product chloride with unreacted alcohol. Root Cause:

-

Rate Mismatch: The reaction is too slow, allowing the alcohol and chloride to coexist for too long.

-

Water Ingress: Moisture hydrolyzes the chloride back to alcohol, which then reacts with the remaining chloride. Corrective Action:

-

Increase Catalyst: Bump DMF loading to 5 mol% to ensure rapid conversion.

-

Strict Anhydrous Conditions: Dry the solvent (KF < 0.05%) and keep the headspace nitrogen-purged.

-

Order of Addition: Add

to the alcohol/DMF mixture slowly. This keeps the chlorinating agent in excess locally.

Q2: The reaction stalls at 90% conversion. Should I add more SOCl2?

Diagnosis: Likely HCl saturation or catalyst deactivation. Corrective Action:

-

Do NOT just add SOCl2. Excess thionyl chloride is difficult to remove without hydrolysis during the quench.

-

Degas: Sparge the solution with nitrogen to remove dissolved

and -

Temperature: Gently warm the reaction to

for 1 hour.

Q3: My isolated yield is low due to degradation during workup.

Diagnosis: The benzylic chloride is hydrolytically unstable, especially with the electron-withdrawing fluorine and nitrile groups making the benzylic position highly electrophilic. Corrective Action:

-

Quench Protocol: Do not quench with water directly. Quench into a cold saturated

solution to immediately neutralize HCl. -

Phase Cut: Perform the phase separation quickly and keep the organic layer cold (

). -

Drying: Use

rather than silica, as silica acidity can degrade the product.

Module 3: Alternative Route (Radical Chlorination)

For users starting from 4-methyl-3-fluorobenzonitrile.

Warning: This route is cheaper but prone to over-chlorination (gem-dichloro impurity) which is nearly impossible to separate by crystallization.

Protocol Summary:

-

Reagents: 4-methyl-3-fluorobenzonitrile + NCS (1.05 eq) + BPO (catalytic).

-

Solvent: Acetonitrile or

(if permitted). -

Critical Control: Stop the reaction at 85-90% conversion . Pushing to 100% invariably produces 5-10% of the dichloromethyl impurity.

Troubleshooting Flowchart for Radical Route

Figure 2: Decision logic for managing impurities in the radical chlorination pathway.

References

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved January 29, 2026, from [Link]

-

Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.[1][2] Retrieved January 29, 2026, from

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-3-fluorobenzonitrile

Executive Summary

This guide addresses the purification of 4-(Chloromethyl)-3-fluorobenzonitrile (CAS: 139102-34-4).[1] This compound is a critical electrophilic intermediate, often used in the synthesis of PARP inhibitors and potassium-competitive acid blockers (P-CABs).[1]

The Core Challenge: The synthesis of this compound (typically via radical chlorination of 4-methyl-3-fluorobenzonitrile) inherently produces a statistical mixture of:

-

Unreacted Starting Material (SM): 4-methyl-3-fluorobenzonitrile.[1]

-

Target Product: this compound.

-

Over-chlorinated Impurity: 4-(dichloromethyl)-3-fluorobenzonitrile.[1]

Because the polarity difference between the methyl-SM, the chloromethyl-product, and the dichloromethyl-impurity is negligible, standard chromatography is often inefficient.[1] Crystallization is the preferred method for high-purity isolation , leveraging the distinct lattice energy of the mono-chloro species.[1]

Module 1: Purification Strategy Decision Matrix

Before selecting a method, assess the physical state of your crude material.[1] This compound is typically a low-melting solid (estimated MP ~40–50°C based on structural analogs) but often appears as an oil if impure.[1]

Figure 1: Decision tree for selecting the optimal purification pathway based on crude physical state.

Module 2: Recrystallization (The Gold Standard)

Recrystallization is superior to chromatography for removing the dichloromethyl impurity .[1] The di-chloro impurity disrupts the crystal lattice of the mono-chloro product, allowing it to remain in the mother liquor.[1]

Protocol: Non-Polar Precipitation

Ideally suited for: Removal of over-chlorinated byproducts and unreacted starting material.[1]

Reagents:

-

Solvent A (Dissolution): Toluene or Ethyl Acetate (Minimal amount).[1]

-

Solvent B (Anti-solvent): n-Heptane or n-Hexane (High ratio).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (35–40°C).[1] Do not boil, as benzyl chlorides are thermally unstable [1].[1]

-

Anti-solvent Addition: Slowly add n-Heptane (approx. 5–10 volumes relative to Toluene) while stirring until a slight turbidity persists.

-

Seeding: If available, add a seed crystal of pure this compound.

-

Cooling Ramp:

-

Cool to Room Temperature (25°C) over 1 hour.

-

Cool to 0–4°C (Refrigerator) for 4 hours.

-

Optional: Cool to -20°C if yield is low, but watch for co-crystallization of impurities.[1]

-

-

Filtration: Filter the white crystalline solid rapidly.

-

Wash: Wash the cake with cold (-20°C) n-Heptane.

-

Drying: Dry under high vacuum at ambient temperature (<25°C). Do not use heat during drying to prevent sublimation or degradation.[1]

Why this works: The target molecule is moderately soluble in toluene but insoluble in cold heptane.[1] The "greasy" impurities (over-chlorinated species) tend to stay in the heptane-rich mother liquor.[1]

Module 3: Flash Chromatography (Troubleshooting)

If the material is an oil and refuses to crystallize, you must use chromatography.[1] However, benzyl halides are reactive electrophiles and can degrade on acidic silica gel.[1]

Critical Modification: Buffered Silica

Standard silica gel is slightly acidic (pH 6–6.5).[1] This acidity can catalyze the hydrolysis of the chloromethyl group to the alcohol (4-(hydroxymethyl)-3-fluorobenzonitrile) or induce polymerization [2].[1]

The Buffered Protocol:

-

Slurry Preparation: Prepare the silica slurry using 1% Triethylamine (Et3N) in Hexanes.[1]

-

Column Packing: Flush the column with the Et3N/Hexane mixture to neutralize acidic sites.[1]

-

Elution: Run the column using a gradient of Hexanes → 5-10% EtOAc/Hexanes .

Data: Impurity Elution Order (Silica/Hexanes)

| Elution Order | Compound | Relative Polarity (Rf) |

|---|---|---|

| 1 (Fastest) | 4-(dichloromethyl)-3-fluorobenzonitrile | High (Non-polar) |

| 2 | 4-methyl-3-fluorobenzonitrile (SM) | Medium |

| 3 (Target) | This compound | Medium-High |

| 4 (Slowest) | 4-(hydroxymethyl)-3-fluorobenzonitrile | Low (Polar) |[1]

Module 4: Stability & Storage

Benzyl chlorides are lachrymators and sensitive to moisture.[1] Proper storage is a purification step in itself—preventing re-contamination.[1]

-

Hydrolysis Risk: Exposure to atmospheric moisture converts the -CH2Cl to -CH2OH (Benzyl alcohol) and releases HCl gas.[1] The HCl then autocatalyzes further decomposition.[1]

-

Stabilizers: For long-term storage of large liquid quantities, adding trace amounts of a lactam (e.g., pyrrolidone) or solid K2CO3 can act as an acid scavenger [1].[1]

Storage Requirement:

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.[1]

Troubleshooting FAQs

Q1: My product is a pink/purple oil instead of a white solid. What happened? A: The pink color indicates the formation of iodine (if generated from iodide traces) or, more likely, metal-catalyzed polymerization.[1] If you used a metal spatula or a stainless steel needle, trace iron (Fe) can catalyze the Friedel-Crafts alkylation of the benzyl chloride with itself.[1]

-

Fix: Dissolve in Et2O, wash with 10% NaHCO3 (to remove acid), dry over MgSO4, and treat with activated charcoal.[1] Filter and recrystallize.[1]

Q2: I see a new spot on TLC that doesn't move (Baseline). A: This is likely the hydrolyzed alcohol (4-(hydroxymethyl)-3-fluorobenzonitrile) or a polymer.[1] This happens if the silica was too acidic or the sample was stored in wet solvent.[1]

-

Fix: Filter the sample through a short plug of Neutral Alumina (not Silica) to remove the polar degradation products.[1]

Q3: Can I distill this compound? A: Only as a last resort. Benzyl chlorides have high boiling points and are thermally unstable.[1] Distillation often leads to "pot residue" polymerization.[1] If you must distill, use High Vacuum (<0.5 mmHg) to keep the bath temperature below 80°C. Add a radical inhibitor (e.g., BHT) to the pot.[1]

Q4: The melting point is broad (e.g., 35–45°C). A: You have significant "Benzal" impurity (the dichloro species).[1] Recrystallization is the only effective way to sharpen this.[1] A solvent wash (trituration) with cold pentane can sometimes wash away the oily surface impurities if you don't have enough material for full recrystallization.[1]

References

-

Vertex AI Search Result 1.1: Process for distilling benzyl chloride or mixtures containing benzyl chloride.[1] (US Patent 3715283A).[1] Discusses stabilization of benzyl chlorides using lactams to prevent polymerization. 3[1][4][3][5]

-

Vertex AI Search Result 1.11: Purification strategies for removing benzyl chloride from reaction mixtures. BenchChem Technical Guide.[1] Highlights the sensitivity of benzyl chlorides to acidic impurities and polymerization risks.[1][6] 6[1][4][3][5]

-

Vertex AI Search Result 1.6: this compound Product Specifications. BLD Pharm.[1] Provides physical property data and storage conditions (Inert atmosphere, 2-8°C).[1] 2

-

Vertex AI Search Result 1.5: Evaluation of fluorous affinity using fluoroalkyl-modified silica gel. PubMed.[1][7] Discusses the interaction of fluorinated compounds with silica, relevant for chromatography method development. 8[1][3]

Sources

- 1. 4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 345903-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 8. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting 4-(Chloromethyl)-3-fluorobenzonitrile

Executive Summary: The "Linchpin" Intermediate

4-(Chloromethyl)-3-fluorobenzonitrile is a critical electrophilic building block, widely recognized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib and Talazoparib analogs) [1, 2].[1]

Its utility stems from the benzylic chloride moiety, which serves as a rapid attachment point for pharmacophores via nucleophilic substitution (

This guide addresses the specific failure modes associated with this "dual-activated" scaffold.

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

Figure 1: Diagnostic logic for resolving reaction failures with this compound.

Technical FAQs & Troubleshooting

Q1: I see a persistent impurity with a mass of [M-18] or [M-Cl+OH]. What is happening?

Diagnosis: Benzylic Hydrolysis. The chloromethyl group is highly susceptible to moisture. The 3-fluoro substituent withdraws electrons, making the benzylic carbon significantly more electrophilic than a standard benzyl chloride. Even trace water in your solvent (DMF, DMSO, or Acetonitrile) will compete with your nucleophile to form 4-(hydroxymethyl)-3-fluorobenzonitrile .[1]

Corrective Action:

-

Solvent Hygiene: Use anhydrous solvents (<50 ppm water).[1] Avoid "old" DMF, which effectively absorbs atmospheric moisture.[1]

-

Reagent Protocol: If using hygroscopic bases (e.g., KOH, NaOH), switch to non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates (K₂CO₃) that have been flame-dried.[1]

-

Atmosphere: Run the reaction strictly under Nitrogen or Argon.

Q2: My reaction with a primary amine resulted in a gummy mixture and low yield.

Diagnosis: Over-Alkylation (Dimerization). Because the benzylic chloride is so reactive, the product (a secondary amine) often remains nucleophilic enough to attack another molecule of the starting material.[1] This leads to tertiary amine dimers.[1]

Corrective Action:

-

Stoichiometry: Use a large excess of the amine nucleophile (3–5 equivalents) if it is cheap/volatile.[1] This statistically favors the mono-alkylation.

-

Order of Addition: Add the This compound solution dropwise to the amine solution, not the other way around. This ensures the electrophile is always in the presence of excess nucleophile.

Q3: The nitrile peak (~2230 cm⁻¹) disappeared from the IR, or I see an amide in NMR.

Diagnosis: Nitrile Hydrolysis. While the benzylic chloride is the primary target, the nitrile group at position 4 is sensitive to harsh acidic or basic conditions, especially at elevated temperatures (>80°C).[1] It can hydrolyze to the primary amide or carboxylic acid.

Corrective Action:

-

Temperature Control: Keep reaction temperatures below 60°C unless absolutely necessary.

-

Base Selection: Avoid strong hydroxide bases (NaOH, LiOH) at high temperatures.[1] Use Carbonate bases (Cs₂CO₃, K₂CO₃) in ACN or DMF at room temperature to 50°C.[1]

Q4: Can the Fluorine atom be displaced?

Diagnosis: Unexpected

Corrective Action:

-

Kinetic Control: Perform the reaction at

initially. The benzylic substitution has a much lower activation energy than the aromatic substitution.

Optimized Experimental Protocol

Application: Synthesis of a PARP-inhibitor intermediate via amination.

Reagents & Conditions Table

| Component | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) or THF | ACN provides a good balance of polarity for |

| Base | DIPEA (Hunig's Base) or K₂CO₃ | DIPEA prevents HCl accumulation without causing hydrolysis.[1] K₂CO₃ is excellent for phenols/thiols.[1] |

| Catalyst | TBAI (Tetrabutylammonium iodide) | Optional.[1] Adds iodide to displace chloride in situ (Finkelstein), creating a better leaving group for sluggish nucleophiles.[1] |

| Temp | 0°C to RT | Mitigates side reactions (dimerization/hydrolysis).[1] |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Nucleophile Solution: Dissolve the amine (1.2 – 1.5 eq) and DIPEA (2.0 eq) in anhydrous Acetonitrile (0.1 M concentration relative to amine). Cool to

. -

Electrophile Addition: Dissolve This compound (1.0 eq) in a minimal volume of anhydrous Acetonitrile.

-

Reaction: Add the electrophile solution dropwise to the nucleophile solution over 20 minutes.

-

Why? Keeps the concentration of the alkylating agent low relative to the amine, preventing over-alkylation.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.

-

Target: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of product (usually more polar).[1]

-

-

Workup: Quench with water. Extract immediately with EtOAc or DCM.[1]

-

Note: Do not let the mixture sit in basic aqueous solution to prevent nitrile hydrolysis.

-

Mechanistic Pathway Visualization

Understanding the competition between the desired path and the "Hydrolysis Trap" is vital.

Figure 2: Competitive reaction pathways. The red dashed line represents the critical moisture sensitivity failure mode.

References

-

PubChem. "4-Chloro-3-fluorobenzonitrile | C7H3ClFN."[1] National Library of Medicine.[1] Accessed January 29, 2026.[1][2] [Link]

-

National Institutes of Health (NIH). "Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted Scaffold."[1] PubMed Central.[1] Accessed January 29, 2026.[1][2] [Link]

Sources

Technical Support Center: Optimization of 4-(Chloromethyl)-3-fluorobenzonitrile Synthesis

Ticket ID: #SYN-4CM-3FB-OPT Subject: Yield Improvement & Impurity Control in Benzylic Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the synthesis of 4-(Chloromethyl)-3-fluorobenzonitrile (CAS: 345903-03-9).[1] This scaffold is a critical intermediate for PARP inhibitors (e.g., Olaparib analogs) and various agrochemicals.[2]

Users typically encounter two primary failure modes:

-

The "Selectivity Trap": In direct radical chlorination, the reaction over-runs to the dichloromethyl impurity, which is nearly impossible to separate from the product via standard crystallization or distillation due to similar boiling points.[2]

-

Hydrolytic Instability: The electron-deficient nature of the ring (due to the -CN and -F groups) makes the benzylic chloride highly reactive, leading to hydrolysis (benzyl alcohol formation) during aqueous workup.

This guide provides two validated workflows: the Direct Radical Optimization (for speed) and the Dehydroxychlorination Route (for pharma-grade purity).[1]

Part 1: Route Selection & Decision Matrix

Before modifying your protocol, determine which pathway suits your purity requirements.[2]

Figure 1: Decision matrix for selecting the synthetic strategy based on purity constraints.

Part 2: Route A - Direct Radical Chlorination (Optimization)

Best for: Early-stage discovery where <5% impurity is acceptable.[1]

The Problem: The "Di-chloro" Impurity

In benzylic halogenation, the introduction of the first chlorine atom withdraws electrons, but often not enough to deactivate the position against a second attack, especially with the radical mechanism.[2]

Optimized Protocol

-

Reagents: N-Chlorosuccinimide (NCS) is preferred over

or -

Solvent: Trifluoromethylbenzene (PhCF3) or Acetonitrile (MeCN).[1][2] Avoid CCl4 (toxicity).

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1][2]

Step-by-Step Methodology

-

Stoichiometry is King: Use 0.90 - 0.95 equivalents of NCS relative to the substrate.[1] Never use excess halogenating agent.[2]

-

Reaction: Dissolve 4-methyl-3-fluorobenzonitrile (1.0 eq) in PhCF3 (5 vol). Add NCS (0.9 eq) and AIBN (0.05 eq).[1][2]

-

Temperature: Heat to 80°C (reflux).

-

The "Stop" Point: Monitor via GC/HPLC. Stop the reaction when conversion reaches 70-75% .

-

Why? Pushing conversion >80% causes the rate of di-chlorination to spike exponentially.[1]

-

-

Workup: Cool to 0°C. Filter off the succinimide byproduct (insoluble in non-polar solvents). Wash filtrate with water.[1][2][3][4]

-

Purification: The unreacted starting material (SM) is much easier to separate from the product than the di-chloro impurity.[1] Use column chromatography (Hexane/EtOAc) to recover SM and isolate pure product.[1][2]

Part 3: Route B - The "Pharma-Grade" Dehydroxychlorination

Best for: Process chemistry and scale-up requiring >99% purity.[1]

This route avoids the selectivity issue by converting a benzylic alcohol to the chloride. The alcohol is chemically distinct from the starting material, allowing for easy purification before the final chlorination.[2]

Workflow Logic

-

Precursor: 4-cyano-2-fluorobenzyl alcohol.[1][2][5][6]

-

Source: Can be synthesized via hydrolysis of the bromide (more selective than chloride) or reduction of 4-cyano-2-fluorobenzoic acid.[1]

-

-

Reagent: Thionyl Chloride (

) with a catalytic amount of DMF.[1][2]

Detailed Protocol

Step 1: Chlorination of the Alcohol

| Parameter | Specification | Note |

| Substrate | 4-cyano-2-fluorobenzyl alcohol (1.0 eq) | Ensure moisture content <0.5% |

| Reagent | Thionyl Chloride ( | Adds Cl, releases |

| Catalyst | DMF (0.05 eq) | Forms the Vilsmeier-Haack active species |

| Solvent | Dichloromethane (DCM) or Toluene | DCM allows lower temp; Toluene for higher |

| Temp | 0°C to Room Temp | Exothermic addition |

Procedure:

-

Dissolve the alcohol in DCM (10 vol) and add DMF (cat.).

-

Cool to 0°C under

atmosphere. -

Add

dropwise over 30 minutes.[1][2] Caution: Gas evolution.[1][2] -

Allow to warm to RT and stir for 2-4 hours.

-

Critical Workup Step: Quench by pouring onto ice-water.[1][2] Extract immediately.

-

Warning: Do not let the organic layer sit in contact with acidic water for prolonged periods; the nitrile can hydrolyze to the amide/acid.

-

-

Yield: Typically 90-95% with >99% purity.

Part 4: Troubleshooting & FAQs

Q1: I am seeing a "dimer" impurity in the radical reaction. What is it?

A: This is likely the Wurtz-type coupling product (Ar-CH2-CH2-Ar) or oxidative dimerization.[1] This occurs if the radical concentration is too high.[2]

-

Fix: Lower the concentration of the initiator (AIBN) or add the initiator in portions (e.g., 25% every hour).

Q2: My product degrades on the silica column.

A: Benzylic chlorides are reactive electrophiles.[1][2] Silica gel is slightly acidic and can catalyze hydrolysis or substitution with trace methanol in your eluent.[1][2]

-

Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity. Use non-protic solvents (Hexane/DCM) if possible.[1][2]

Q3: Why not just use NBS and then switch Br to Cl?

A: This is a valid strategy (Finkelstein exchange).[2] Bromination with NBS is often more regioselective than chlorination.[1][2]

-

Protocol: React the bromo intermediate with LiCl (3 eq) in acetone or DMF at reflux.

-

Benefit: Easier separation of mono-Br from di-Br.[1]

Q4: The yield is low because of hydrolysis during workup.

A: The electron-withdrawing fluorine and nitrile groups make the benzylic carbon highly positive (electrophilic).[1]

-

Fix: Avoid aqueous bicarbonate washes which can act as nucleophiles.[1][2] Use a simple brine wash.[1][2] Dry the organic layer immediately over

and evaporate at low temperature (<40°C).[2]

Part 5: Mechanism Visualization

The following diagram illustrates the radical chain mechanism and the critical "Over-Chlorination" failure point.

Figure 2: Radical chain mechanism showing the propagation loop and the pathway to the dichloromethyl impurity.[1]

References

-

Hunter, R. et al. (2014).[2] Process for the synthesis of 4-(bromomethyl)-3-fluorobenzonitrile and conversion to alcohol intermediates.[1][6]WO2014100163 .[1][2]

- Context: Describes the high-selectivity bromination route and subsequent hydrolysis, which serves as the precursor for Route B.

-

Sun, L. et al. (2008).[2][3][4] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[2][3][4]Synthesis, 2008(24), 3919-3924.[2] [1][2]

-

Context: Validates the chlorination of benzylic alcohols using TCT/DMSO, an alternative to Thionyl Chloride for acid-sensitive substrates.[2]

-

-

Ma, W. et al. (2010).[2] Synthesis of 4,4'-bis(chloromethyl)biphenyl.[1][2]Chinese Journal of Process Engineering.[1][2]

- Context: Discusses the kinetics of benzylic chlorination and the difficulty of separating mono/di-chloro species, supporting the "stop

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 4. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 5. biosynth.com [biosynth.com]

- 6. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

Technical Support: Stability & Reactivity Management of the Chloromethyl Group

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting instability, dimerization, and side-reactions of chloromethylated scaffolds.

Executive Summary

The chloromethyl group (

This guide provides a technical framework for stabilizing this group during storage and reaction. The protocols below are designed to decouple the desired electrophilic attack from competing degradation pathways.

Module 1: Preventing Self-Alkylation (The "Black Tar" Syndrome)

Context: This is most critical for chloromethyl-heterocycles (e.g., 2-(chloromethyl)pyridine, chloromethyl-quinolines). The Problem: The basic nitrogen of one molecule attacks the electrophilic methylene of another, leading to rapid, exothermic polymerization. This often presents as the material turning into a black, insoluble tar within minutes of isolation as a free base.

Mechanism of Failure: Intermolecular Quaternization

The free base form of chloromethyl-pyridine is inherently unstable because it contains both the nucleophile (N) and the electrophile (

Figure 1: The self-alkylation cascade of chloromethyl-heterocycles. Once initiated, the formation of ionic species increases ionic strength, often accelerating the reaction.

Protocol 1.1: Stabilization via Salt Formation

Never store reactive chloromethyl heterocycles as free bases.

-

Generation: Isolate the product as the Hydrochloride (HCl) salt . The protonation of the pyridine nitrogen (

) eliminates its nucleophilicity, rendering the molecule stable. -

Storage: Store under Argon at -20°C.

-

Usage: Liberate the free base in situ only in the presence of the target nucleophile (see Protocol 1.2).

Protocol 1.2: The "Inverse Addition" Technique

To couple a sensitive chloromethyl species with a nucleophile (e.g., an amine or thiol), you must maintain the concentration of the electrophile near zero relative to the nucleophile.

-

Standard Addition (WRONG): Adding Nucleophile to Electrophile. High local concentration of Electrophile

Self-polymerization dominates. -

Inverse Addition (CORRECT):

-

Dissolve the Nucleophile (1.2 equiv) and non-nucleophilic base (e.g., DIPEA) in the solvent.

-

Dissolve the Chloromethyl-HCl salt in a separate minimal volume of solvent.

-

Dropwise add the Chloromethyl solution to the Nucleophile solution at 0°C.

-

Result: Every molecule of free base generated is immediately surrounded by excess Nucleophile, statistically favoring the cross-coupling over self-alkylation.

-

Module 2: Solvent Incompatibility & The Kornblum Trap

Context: Researchers often use DMSO or DMF to solubilize polar chloromethyl precursors. The Problem: The chloromethyl group is susceptible to oxidation in DMSO (Kornblum Oxidation) and solvolysis in protic solvents.

Data: Solvent Compatibility Matrix

| Solvent | Risk Level | Mechanism of Failure | Recommendation |

| DMSO | CRITICAL | Kornblum Oxidation: DMSO acts as a nucleophile (at Oxygen), displacing Chloride. Base elimination yields an Aldehyde .[1] | AVOID heating >60°C. Use only for rapid, room-temp reactions. |

| Ethanol/Methanol | HIGH | Solvolysis: Formation of ethyl/methyl ethers via | Use isopropanol (sterically hindered) or aprotic solvents (THF, DCM). |

| DMF/DMAc | MEDIUM | Dimethylation: Trace dimethylamine (impurity in DMF) can displace Chloride. | Use fresh, high-grade anhydrous DMF. |

| DCM/Chloroform | LOW | Generally stable, but watch for trace HCl accumulation. | Preferred for transport and short-term storage. |

Mechanism of Failure: Kornblum Oxidation

When a chloromethyl group is heated in DMSO, particularly with a mild base (like

Figure 2: The Kornblum Oxidation pathway. In DMSO, the solvent competes with your nucleophile. If the target nucleophile is weak, DMSO wins, leading to aldehyde formation.

Module 3: Solid Phase (Merrifield Resin) Management

Context: Merrifield resin (Chloromethyl polystyrene) is the workhorse of peptide synthesis but degrades if mishandled.

Troubleshooting Guide: Hydrolysis & Site Isolation

Issue: "My resin loading dropped after storage."

-

Cause: Hydrolysis of the benzyl chloride linker to a benzyl alcohol. This occurs if the resin is stored in the presence of moisture, even atmospheric humidity.

-

Solution:

-

Store resin at 4°C in a desiccator.

-

Re-activation: If hydrolysis is suspected, treat the resin with

in DCM (reflux, 4h) to convert benzyl alcohol sites back to chloromethyl groups.

-

Issue: "I see cross-linking/gelation during functionalization."

-

Cause: Inter-chain alkylation (Friedel-Crafts). The chloromethyl group on one polymer strand alkylates the phenyl ring of a neighboring strand.

-

Prevention:

-

Use swelling solvents (DCM, DMF) that fully extend the polymer chains, reducing the effective concentration of inter-chain contacts.

-

Avoid Lewis Acids (

,

-

FAQ: Diagnostic & Recovery

Q1: My reaction mixture turned deep red/black immediately upon adding the base. What happened? A: You likely triggered the polymerization of a chloromethyl-heterocycle (see Module 1). The color comes from the extended conjugation of the polypyridinium species.

-

Fix: Repeat the experiment using the Inverse Addition Protocol (Protocol 1.2). Keep the temperature at -10°C or 0°C.

Q2: I was trying to alkylate an amine in DMSO at 80°C, but I isolated an aldehyde. Why? A: You performed an unintentional Kornblum oxidation.

-

Fix: Switch solvent to Acetonitrile or THF. If solubility is an issue and DMSO is required, keep the temperature below 40°C and use a stronger nucleophile to outcompete the solvent.

Q3: Can I purify my chloromethyl intermediate on silica gel?

A: Risky. Silica is slightly acidic and contains water (

-

Fix: Neutralize the silica with 1% Triethylamine (TEA) in Hexanes before loading your column. Elute quickly. Alternatively, use neutral alumina.

References

-

Kornblum Oxidation Mechanism: Kornblum, N., et al.[2] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, vol. 81, no. 15, 1959, pp. 4113–4114.

-

Solvolysis Kinetics: Laughton, P. M., and Robertson, R. E. "Solvolysis in Light and Heavy Water. I. Benzyl Chloride and its Derivatives." Canadian Journal of Chemistry, vol. 34, no. 12, 1956, pp. 1714–1718.

-

Merrifield Resin Stability: Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963, pp. 2149–2154.

-

Blanc Reaction (Synthesis of Chloromethyl Arenes): Blanc, G. L.[3][4] "Preparation of aromatic chloromethylene derivatives." Bulletin de la Société Chimique de France, vol. 33, 1923, pp. 313.

- Pyridine Alkylation Dynamics: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.

Sources

preventing polymerization of 4-(Chloromethyl)-3-fluorobenzonitrile

Technical Support Center: Stability & Handling of 4-(Chloromethyl)-3-fluorobenzonitrile Cas No: 345903-03-9 | Molecular Formula: C₈H₅ClFN

PART 1: CORE DIRECTIVE & MECHANISTIC INSIGHT

The "Polymerization" Phenomenon: Causality & Prevention In the context of this compound, the formation of insoluble gums, tars, or solids—often described by researchers as "polymerization"—is technically a Friedel-Crafts Self-Condensation (Polybenzylation) .

While the electron-withdrawing nitrile (-CN) and fluorine (-F) groups deactivate the benzene ring, reducing its nucleophilicity compared to unsubstituted benzyl chloride, the compound remains a potent electrophile. In the presence of Lewis Acid catalysts (trace metals like Fe, Al) or Brønsted Acids (HCl generated from hydrolysis), the molecule undergoes intermolecular alkylation. This eliminates HCl and links aromatic rings via methylene bridges, forming oligomers and eventually insoluble "polybenzyl" tars.

The Critical Causality Chain:

-

Moisture Ingress: Hydrolysis of the chloromethyl group releases HCl.

-

Acid Catalysis: The free HCl protonates the remaining benzyl chloride or activates the leaving group.

-

Metal Contamination: Use of stainless steel spatulas or needles introduces Fe³⁺ ions, which act as potent Lewis acid catalysts, drastically accelerating the condensation even on this electron-deficient ring.

-

Propagation: The reaction is autocatalytic; as HCl is evolved, the acidity increases, promoting further condensation.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Category 1: Storage & Stability

Q1: My material has turned from a white solid to a sticky orange gum. Is it recoverable?

-

Diagnosis: This indicates significant self-condensation (polybenzylation) and likely hydrolysis. The color change to orange/red is characteristic of conjugated carbocation intermediates and oligomers.

-

Resolution: Do not use. The "gum" consists of irreversible methylene-bridged oligomers. Recrystallization is rarely effective because the oligomers have similar solubility profiles to the monomer but act as "seeds" for further degradation.

-

Prevention: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Q2: Can I store this compound in stainless steel drums or use metal spatulas?

-

Answer: Absolutely not.

-

Reasoning: Benzyl halides react with iron oxides on steel surfaces to generate Iron(III) Chloride (FeCl₃), a powerful Lewis acid. Even ppm levels of FeCl₃ will catalyze the self-alkylation of the benzyl ring, leading to rapid bulk polymerization (tar formation).

-

Protocol: Always use glass, Teflon (PTFE), or polypropylene tools and containers.

Q3: The bottle is pressurized when I open it. What is happening?

-

Diagnosis: The pressure is Hydrogen Chloride (HCl) gas buildup.

-

Cause: Moisture has entered the container, hydrolyzing the C-Cl bond.

-

Immediate Action: Vent carefully in a fume hood. The material is likely compromised. Check purity via HPLC; if acid content is high, the degradation will accelerate.

Category 2: Operational Handling

Q4: How do I remove the "stabilizer" before the reaction?

-

Context: Some vendors add inorganic bases (like K₂CO₃ or NaHCO₃) or organic stabilizers (amines) to scavenge HCl.

-

Procedure:

-

Dissolve the material in an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a rapid cold wash with saturated aqueous NaHCO₃.

-

Dry over MgSO₄ and concentrate immediately before use.

-

Note: Do not store the "destabilized" material; use it immediately.

-

Q5: I need to heat the reaction to 80°C. Will it polymerize in the flask?

-

Risk: High. Heating benzyl chlorides increases the rate of self-alkylation.

-

Mitigation:

-

Dilution: High concentration favors intermolecular polymerization. Run reactions at high dilution (0.1 M – 0.2 M).

-

Scavengers: Add a non-nucleophilic base (e.g., DIPEA, solid Na₂CO₃) to the reaction mixture to neutralize HCl as it forms.

-

Order of Addition: Add the this compound last or slowly to the nucleophile to ensure the desired reaction is kinetically favored over self-condensation.

-

PART 3: EXPERIMENTAL PROTOCOLS & DATA

Protocol A: Purity & Stability Check

Before critical steps, validate that "polymerization" has not begun.

| Parameter | Specification | Method | Pass/Fail Criteria |

| Appearance | White to off-white crystalline solid | Visual | Fail: Yellow/Orange gum or liquid |

| HCI Evolution | Negative | pH Paper (Wet) | Fail: Paper turns red above open vial |

| Purity | > 97% | HPLC / GC | Fail: Broad peaks or baseline rise (oligomers) |

| Solubility | Clear solution in DCM | Visual (100 mg/mL) | Fail: Turbidity or insoluble gel particles |

Protocol B: Rescue of Slightly Degraded Material (Recrystallization)

Only attempt if degradation is minor (<5% impurity).

-

Dissolution: Dissolve crude solid in minimum volume of warm Hexane/Ethyl Acetate (9:1) or Heptane . Avoid alcohols (promotes solvolysis).

-

Filtration: Filter rapidly while warm through a sintered glass funnel (remove insoluble polymer seeds).

-

Crystallization: Cool slowly to 4°C, then -20°C.

-

Collection: Filter on a glass frit. Wash with cold pentane.

-

Drying: Vacuum dry at room temperature (do not heat).

PART 4: VISUALIZATION

Figure 1: Degradation Pathway (Self-Condensation)

This diagram illustrates the "polymerization" mechanism driven by acid catalysis.

Caption: Acid-catalyzed polycondensation pathway. Note the autocatalytic role of HCl and the acceleration by metal surfaces.

Figure 2: Storage & Handling Decision Tree

Logic flow for preserving reagent integrity.

Caption: Decision matrix for evaluating reagent quality and maintaining stability during storage and usage loops.

References

-

ScienceMadness. (2019). Benzyl Chloride Distillation and Polymerization Issues. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2024). Compound Summary: this compound.[1][2][3] Retrieved from [Link]

- Bayer Aktiengesellschaft. (1973). Process for distilling benzyl chloride (US Patent 3715283A).

Sources

Technical Support Center: Handling & Work-up of 4-(Chloromethyl)-3-fluorobenzonitrile

[1]

Current Status: Operational

Subject: Optimization of Work-up Procedures & Stability Maintenance

CAS: 345903-03-9

Chemical Formula:

Executive Summary & Safety Directive

Warning: Potent Lachrymator 4-(Chloromethyl)-3-fluorobenzonitrile belongs to the class of benzylic halides, which are historically significant as lachrymatory agents (tear gases).[1] The combination of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups significantly enhances the electrophilicity of the benzylic carbon.[1] This makes the compound:

-

Highly reactive toward nucleophiles (including water).[1]

-

Severely irritating to mucous membranes.[1]

Operational Mandate: All work-up procedures must be conducted within a functioning fume hood. Glassware should be rinsed with a dilute nucleophile solution (e.g., aqueous ammonia or sodium thiosulfate) before removal from the hood to deactivate residual alkylating agent.[1]

Troubleshooting Guide (FAQs)

This section addresses the most common failure modes reported by medicinal chemistry teams working with this scaffold.

Q1: "I see a significant formation of the benzyl alcohol impurity (approx. M-18 or M+17 peaks) during work-up.[1] Why?"

Root Cause: Base-Catalyzed Hydrolysis (

-

Mechanism: This destabilizes any potential carbocation (disfavoring

) but makes the benzylic carbon highly electropositive, accelerating -

Critical Error: Using strong basic washes (e.g., 1M NaOH) or warm aqueous washes.[1]

Corrective Action:

-

Switch Buffers: Use saturated

or phosphate buffer (pH 6-7) instead of strong bases. -

Temperature Control: Perform all partition steps at 0–5 °C.

-

Speed: Minimize the contact time between the organic phase and the aqueous phase.[1]

Q2: "My reaction mixture turned into a stubborn emulsion during extraction."

Root Cause: Density Matching & Amphiphilicity Halogenated benzyl derivatives often have densities close to that of water/brine (approx.[1] 1.1–1.2 g/mL), preventing clear phase separation. Furthermore, if your reaction involved amides or basic heterocycles, the protonated species can act as surfactants.[1]

Corrective Action:

-

Density Modification: Dilute the organic layer significantly with a low-density solvent like Diethyl Ether (

) or a high-density solvent like Dichloromethane ( -

Ionic Strength: Add solid NaCl directly to the emulsion to increase the density and ionic strength of the aqueous phase ("salting out").

Q3: "How do I remove unreacted amine nucleophiles without hydrolyzing the chloride?"

Root Cause: Chemoselectivity Paradox You need acid to protonate/remove the amine, but strong acids might hydrolyze the nitrile (though less likely than the chloride) or solubilize your product if it has basic motifs.[1]

Corrective Action:

-

Use Citric Acid (10% w/v): It is mild enough to avoid nitrile hydrolysis but strong enough (

) to protonate most organic amines, washing them into the aqueous layer.[1]

Standard Operating Procedures (SOPs)

Protocol A: Standard Quench & Isolation

For reactions where the benzylic chloride is the product or a preserved intermediate.

Reagents Required:

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Wash Solutions: Saturated

, Saturated -

Drying Agent:

(Anhydrous Sodium Sulfate).[1]

Step-by-Step Workflow:

-

Cool Down: Cool the reaction mixture to 0 °C.

-

Dilution: Dilute the reaction mixture with 3 volumes of DCM.

-

Rationale: DCM is non-flammable and solubilizes benzylic halides well.[1]

-

-

Acidic/Neutral Wash:

-

Wash with cold saturated

(or 10% Citric Acid if removing amines).[1] -

Note: Keep contact time under 5 minutes.

-

-

Neutralization (Optional):

-

Drying:

-

Concentration:

-

Rotary evaporate at < 35 °C. High heat can induce self-alkylation or degradation.[1]

-

Protocol B: Decontamination (Safety)

For cleaning glassware and spills.[1]

-

Preparation: Prepare a solution of 10% Sodium Thiosulfate (

) in water. -

Application: Soak all contaminated glassware in this solution for 1 hour.

-

Disposal: Rinse with water and dispose of as aqueous chemical waste.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the work-up to prevent side reactions.

Figure 1: Decision tree for the chemoselective work-up of this compound, prioritizing the suppression of hydrolysis.

Quantitative Data: Solvent Compatibility

Table 1: Solubility & Reactivity Profile

| Solvent | Solubility | Reactivity Risk | Recommendation |

| Dichloromethane (DCM) | High | Low | Preferred for extraction.[1] |

| Ethyl Acetate (EtOAc) | High | Low | Good alternative; watch for hydrolysis if wet.[1] |

| Methanol/Ethanol | High | High | AVOID. Solvolysis to benzyl ether occurs rapidly.[1] |

| Water (Neutral) | Low | Low (at 25°C) | Safe for rapid washes.[1] |

| Water (Basic, pH > 10) | Low | Critical | AVOID. Rapid hydrolysis to alcohol.[1] |

| DMSO | High | Moderate | Can cause oxidation (Kornblum) if heated.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, 4-Chloro-3-fluorobenzonitrile. (Note: Structural analog used for property extrapolation).[1] Retrieved from [Link]

-